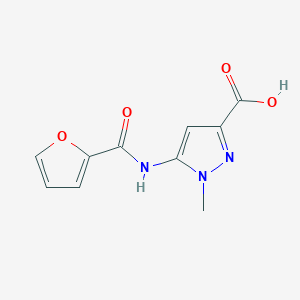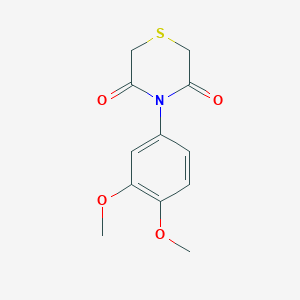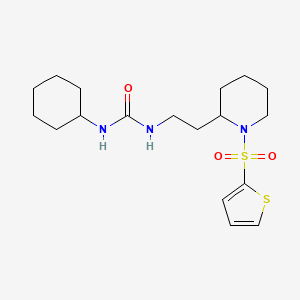
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H29N3O3S2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research has explored the synthesis and biochemical evaluation of flexible urea derivatives, specifically focusing on their potential as novel acetylcholinesterase inhibitors. These studies aim to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. The research findings indicate that replacing the spacer with a linear ethoxyethyl chain maintains high inhibitory activities, with the cyclohexyl group substituting the benzyl group showing that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).
Novel Synthesis Methods for Urea and Thiourea Derivatives
Studies have been conducted on the synthesis of urea and thiourea derivatives from various precursors, highlighting their structural and conformational characteristics. These derivatives serve as a basis for further chemical and pharmacological investigations, providing insights into their potential applications in drug development and other areas of chemistry (Fülöp et al., 1985).
Corrosion Inhibition
Research has identified the efficacy of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These studies provide valuable information on the protective mechanisms at the molecular level, demonstrating the compounds' potential to form protective layers on metal surfaces, thereby inhibiting corrosion (Mistry et al., 2011).
Recognition of Urea and Its Derivatives
Innovative research has been done on designing novel receptors for the recognition of urea and its derivatives. This includes the development of pyridine-incorporated cyclo[6]aramides capable of accommodating urea-related guest molecules through multiple hydrogen bonding interactions. Such studies are crucial for the advancement of chemical sensing technologies and the development of novel diagnostic tools (Kang et al., 2017).
Antibacterial Activity of Novel Compounds
The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been a focus of recent research. These compounds aim to offer new solutions for treating bacterial infections, with several derivatives showing high antibacterial activity. This research is pivotal for the discovery of new antibiotics and antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXGRELGWKQMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)



![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)

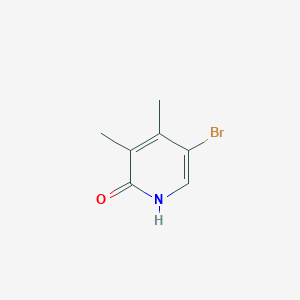
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
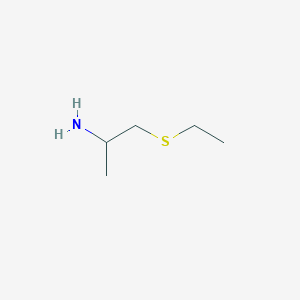
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

